

Glufosinate-Ammonium: A Technical Guide to its Environmental Fate and Impact

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Compound of Interest

Compound Name: Glufosinate-Ammonium

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Introduction

Glufosinate-ammonium is a broad-spectrum, non-selective, post-emergence herbicide used to control a wide variety of annual and perennial broadleaf weeds and grasses.[1][2] Its mode of action involves the inhibition of the enzyme glutamine synthetase, which is crucial for nitrogen metabolism in plants.[1][3][4][5] This inhibition leads to the accumulation of toxic levels of ammonia and the disruption of photosynthesis, ultimately causing plant death.[1][3][5] The development of glufosinate-tolerant crops has expanded its use in agriculture. This guide provides a comprehensive technical overview of the environmental fate and ecotoxicological impact of **glufosinate-ammonium**, synthesizing key data and experimental methodologies for researchers and professionals in related fields.

Environmental Fate

The environmental behavior of **glufosinate-ammonium** is characterized by its high water solubility and rapid microbial degradation in soil, which generally results in low persistence.[1][6][7] However, its mobility and potential for leaching are influenced by soil properties.[8][9]

Degradation

The primary route of dissipation for **glufosinate-ammonium** in the environment is microbial degradation.[7][10][11][12] In soil, it is metabolized to several key products, with 3-

(methylphosphinico)propionic acid (MPP) and 2-(methylphosphinico)acetic acid (MPA) being the major metabolites, eventually leading to the release of carbon dioxide.[10][11][13] The degradation half-life in soil is relatively short, though it can vary depending on environmental conditions.

Table 1: Degradation Half-Life of **Glufosinate-Ammonium**

Medium	Condition	Half-Life (DT50)	References
Soil	Aerobic	4 - 23 days	[10][14]
Soil	Anaerobic	37 - 56 days	[10][14]
Cropped Fields	Bare Ground	4.3 - 10.3 days	[10]
Cropped Fields	Single Application	8 - 30 days	[10]
Water-Sediment System	Aerobic Aquatic	64 days	[10]
Buffered Solution (pH 5.0)	-	433 days	[6]
Buffered Solution (pH 6.9)	-	693 days	[6]
Buffered Solution (pH 9.3)	-	533 days	[6]

Soil Mobility

Glufosinate-ammonium is considered to be mobile to very mobile in soil, a characteristic attributed to its high water solubility (1370 g/L).[8][10] However, its adsorption to soil particles, particularly clay and organic matter, can significantly reduce its leaching potential.[8][9][15] The adsorption process is often described by the Freundlich isotherm.

Table 2: Soil Adsorption and Mobility Parameters for **Glufosinate-Ammonium**

Parameter	Value	Soil Type/Condition	References
Adsorption Coefficient (Kd)	1.5	-	[10]
Organic Carbon-Normalized Adsorption Coefficient (Koc)	173	-	[10]
Leaching Depth	< 10 cm	Humic layer	[16]
Leaching Depth	< 15 cm	Most soils	[11]

Ecotoxicological Impact

The impact of **glufosinate-ammonium** on non-target organisms is a key aspect of its environmental risk assessment. Its herbicidal nature makes it toxic to non-target plants, and it exhibits varying levels of toxicity to other organisms.

Effects on Non-Target Plants

As a non-selective herbicide, **glufosinate-ammonium** is highly toxic to non-target plants.[17] Spray drift can cause significant damage to adjacent vegetation.[18]

Effects on Aquatic Organisms

Glufosinate-ammonium demonstrates moderate toxicity to fish and aquatic invertebrates.[17] However, its high water solubility creates a potential for contamination of aquatic environments.[14]

Table 3: Aquatic Toxicity of **Glufosinate-Ammonium**

Organism	Endpoint	Value	References
Rainbow Trout (Oncorhynchus mykiss)	LC50	>2400 µg/L	[17]
Water Flea (Daphnia magna)	EC50	>100 mg/L	[11]
Zebrafish (Danio rerio)	LC50	>100 mg/L	[11]
Chlorella	EC50	>100 mg/L	[11]
Freshwater Snail (Biomphalaria glabrata) - Adult	96-h LC50	3.77 mg/L	[19][20]
Freshwater Snail (Biomphalaria glabrata) - Embryo	LC50	0.01576 mg/L	[19][20]

Effects on Soil Organisms and Other Non-Target Fauna

Glufosinate-ammonium generally shows low to moderate toxicity to birds, earthworms, and honeybees.[1] However, sublethal effects on honey bee gut microbiota have been observed.[21] Studies on soil microbial communities have shown that while there can be initial negative impacts, recovery is often observed as the herbicide degrades.[22][23]

Experimental Protocols

Standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the environmental fate and impact of chemicals like **glufosinate-ammonium**.

Soil Degradation Studies (Adapted from OECD Guideline 307)

Objective: To determine the rate and route of degradation of **glufosinate-ammonium** in soil under controlled aerobic and anaerobic conditions.

Methodology:

- **Test System:** Soil samples (e.g., sandy loam) are treated with ^{14}C -labeled **glufosinate-ammonium**.
- **Incubation:** Samples are incubated in the dark at a controlled temperature (e.g., 20°C) in biometer flasks or flow-through systems.[\[20\]](#)
- **Aerobic Conditions:** A continuous flow of carbon dioxide-free, humidified air is passed through the aerobic samples.
- **Anaerobic Conditions:** After an initial aerobic phase to allow for microbial activity, the flasks are purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.
- **Sampling:** Duplicate flasks are removed at specified intervals (e.g., 0, 7, 14, 28, 60, 90, and 120 days).[\[20\]](#)
- **Analysis:** Soil samples are extracted with appropriate solvents. The parent compound and its degradation products are quantified using techniques like High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[\[24\]](#) Evolved $^{14}\text{CO}_2$ is trapped and measured to determine mineralization.
- **Data Analysis:** The rate of degradation (DT50) is calculated using appropriate kinetic models.

Soil Adsorption/Desorption Studies (Batch Equilibrium Method; Adapted from OECD Guideline 106)

Objective: To determine the adsorption and desorption characteristics of **glufosinate-ammonium** in different soil types.[\[9\]](#)[\[17\]](#)

Methodology:

- **Test System:** A known mass of soil is equilibrated with a known volume of a solution containing **glufosinate-ammonium** of a specific concentration.[\[14\]](#)
- **Equilibration:** The soil-solution slurry is agitated for a predetermined time to reach equilibrium.

- Separation: The soil and aqueous phases are separated by centrifugation.[\[14\]](#)
- Analysis: The concentration of **glufosinate-ammonium** remaining in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations (indirect method).[\[18\]](#)
- Adsorption Isotherm: The experiment is repeated with a range of initial concentrations to generate an adsorption isotherm, which is often fitted to the Freundlich equation.
- Desorption: After the adsorption phase, the supernatant is replaced with a pesticide-free solution, and the system is re-equilibrated to measure the amount of desorbed **glufosinate-ammonium**.

Aquatic Toxicity Testing (Adapted from OECD Guidelines 202, 203)

Objective: To determine the acute toxicity of **glufosinate-ammonium** to aquatic organisms.

Methodology:

- Test Organisms: Standard test species such as *Daphnia magna* (invertebrate) or *Danio rerio* (zebrafish) are used.
- Exposure: Organisms are exposed to a range of concentrations of **glufosinate-ammonium** in a suitable aqueous medium under controlled conditions (temperature, light, pH).
- Duration: The test is typically conducted for a fixed period (e.g., 48 hours for *Daphnia*, 96 hours for fish).
- Observation: The number of immobilized (*Daphnia*) or dead (fish) organisms is recorded at specific time points.
- Data Analysis: The concentration that causes an effect (immobilization or mortality) in 50% of the test population (EC50 or LC50) is calculated using statistical methods.

Analytical Method for Residue Determination (HPLC-MS/MS)

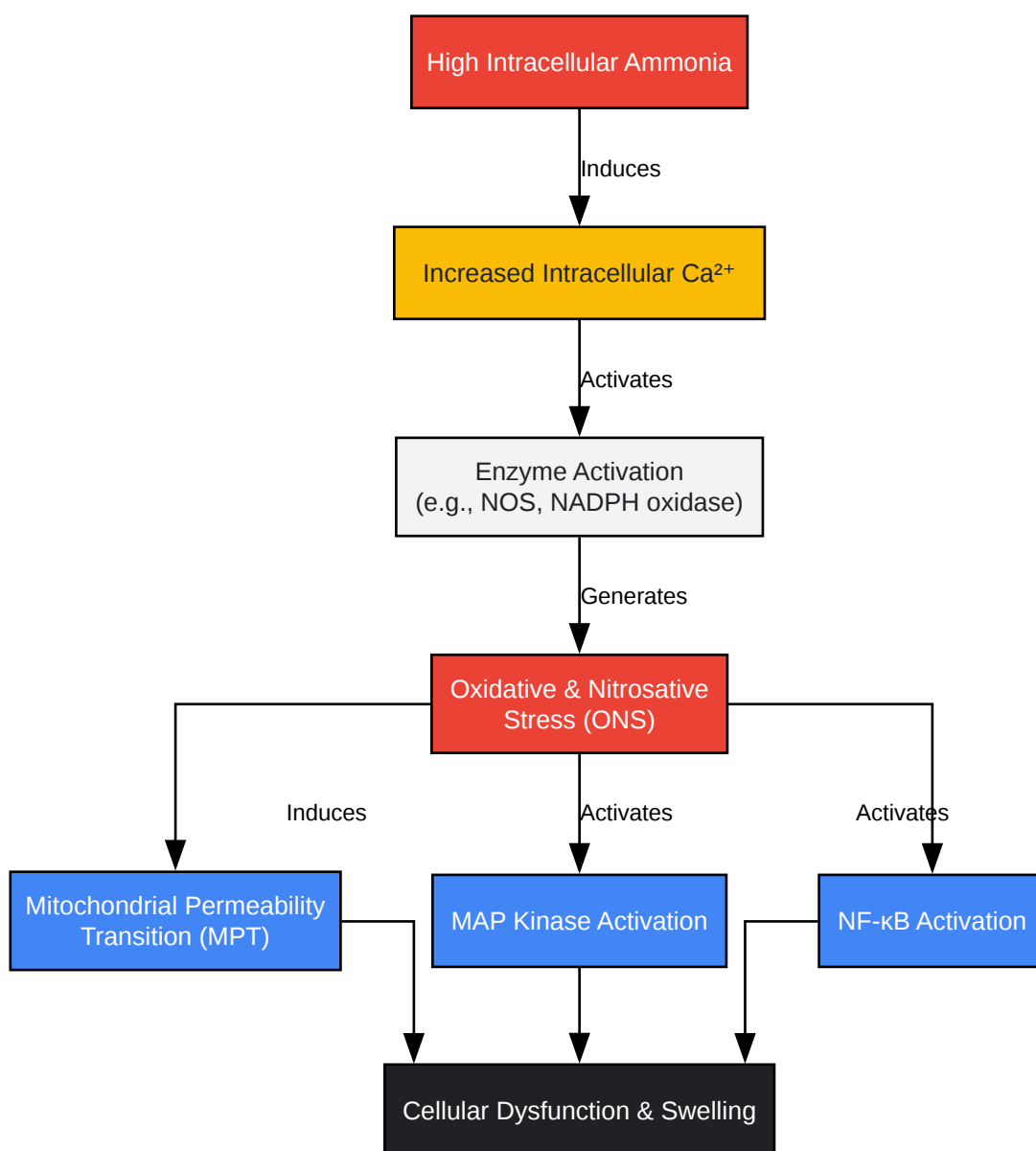
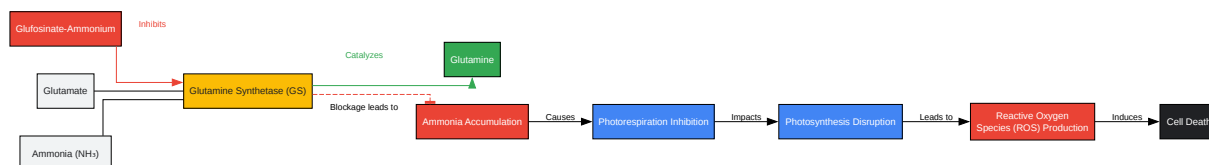
Objective: To accurately quantify residues of **glufosinate-ammonium** and its metabolites in environmental matrices.

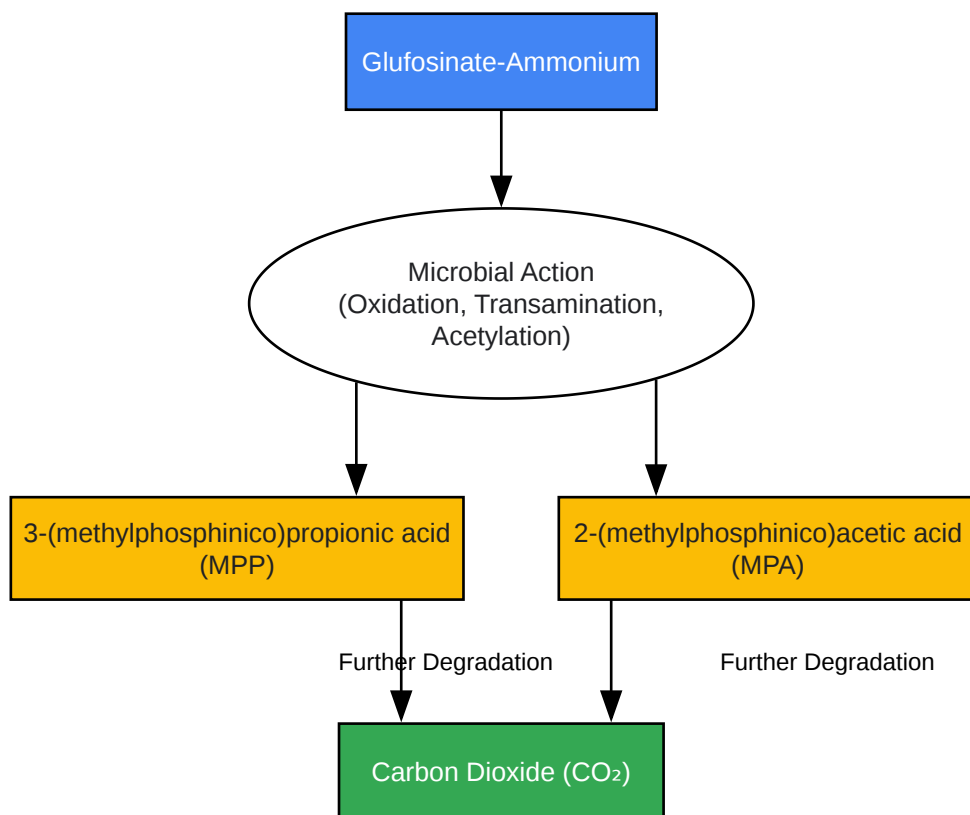
Methodology:

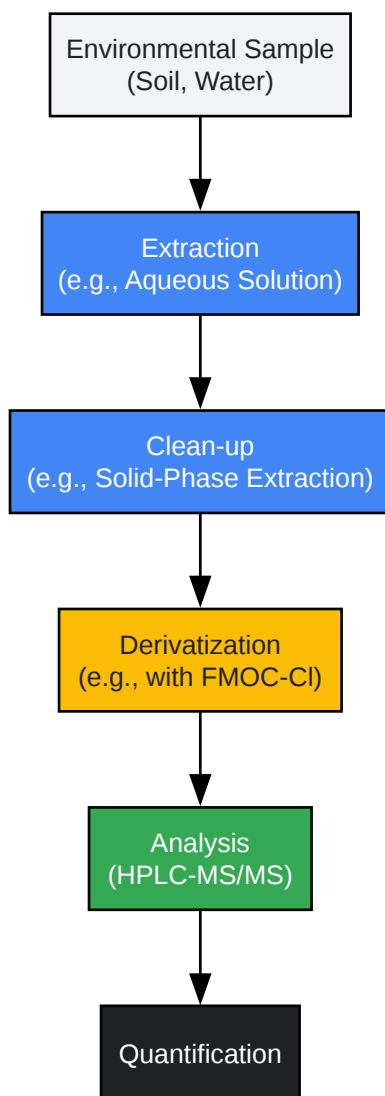
- Extraction: The sample (soil, water, or biological tissue) is extracted with a suitable solvent, often an aqueous solution. For soil, an oscillator may be used to facilitate extraction.[\[24\]](#)
- Clean-up: The extract is purified to remove interfering matrix components. This may involve solid-phase extraction (SPE).[\[24\]](#)
- Derivatization: As **glufosinate-ammonium** and its metabolites are highly polar and lack a strong chromophore, they are often derivatized before analysis. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[\[24\]](#)[\[25\]](#)
- Instrumentation: The derivatized analytes are separated using reversed-phase HPLC and detected by a tandem mass spectrometer (MS/MS).[\[12\]](#)[\[24\]](#)
- Quantification: The concentration of the analytes is determined by comparing the response to that of known standards.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of **glufosinate-ammonium** is the inhibition of glutamine synthetase. This leads to a cascade of downstream effects.







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